molecular formula C4H5O6K<br>C4H5KO6 B148006 Potassium bitartrate CAS No. 868-14-4

Potassium bitartrate

Cat. No. B148006
CAS RN: 868-14-4
M. Wt: 187.17 g/mol
InChI Key: KYKNRZGSIGMXFH-UHFFFAOYSA-L
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Description

Potassium bitartrate, also known as cream of tartar, is a byproduct of winemaking that crystallizes in wine casks during the fermentation of grape juice. It is a common component in the wine industry, where its stability and behavior are of significant interest. The crystallization of this compound in wines is a well-studied phenomenon, as it can affect the quality and aesthetic appeal of the final product .

Synthesis Analysis

The synthesis of this compound can occur naturally in wine as a result of the fermentation process. However, it can also be synthesized in the laboratory, as demonstrated by the controlled diffusion of sodium this compound in silica gel. This method allows for the growth of single crystals, which can be characterized using various techniques such as energy dispersive X-ray analysis (EDAX), Fourier transform infrared (FTIR) spectroscopy, and powder X-ray diffraction (XRD) .

Molecular Structure Analysis

The molecular structure of this compound has been extensively analyzed through different methods. For instance, the crystal structure of related compounds, such as mixed potassium lanthanide squarates, has been determined using single-crystal X-ray diffraction. These studies provide insights into the arrangement of atoms and the bonding within the crystal lattice, which can be useful for understanding the properties of this compound .

Chemical Reactions Analysis

This compound's behavior in chemical reactions, particularly in the context of wine, involves its interaction with various compounds. Polyphenols, for example, play a role in the solubility and precipitation of this compound in red wines. The presence of tannins and pigments can increase the solubility of this compound, affecting its crystallization process .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are crucial for its role in wine processing. Its solubility and the conditions under which it crystallizes are influenced by factors such as temperature, the presence of other ions, and the concentration of tartaric acid in the wine. The kinetics of crystallization have been studied, revealing the influence of temperature and wine cultivar on the rate of crystal growth . Additionally, additives such as carboxymethylcellulose (CMC) and potassium polyaspartate (KPA) have been investigated for their ability to inhibit the crystallization of this compound, which is important for maintaining the stability and clarity of wines .

Scientific Research Applications

Interaction with Polyphenols in Wines

Research by Balakian and Berg (1968) indicates that polyphenols play a significant role in the behavior of potassium bitartrate in red wines. Specifically, grape-skin extracts containing pigments and tannins significantly increase the solubility of this compound in wines and model solutions. This study suggests that the interaction between this compound and polyphenols is critical in the context of wine chemistry and stabilization (Balakian & Berg, 1968).

Stabilization in Wines

Bosso et al. (2020) explored the use of potassium polyaspartate for stabilizing this compound in wines. Their findings indicate that this additive effectively prevents this compound precipitation and does not alter the wine's turbidity and color. This research is significant for the wine industry, offering a practical solution for maintaining wine stability (Bosso et al., 2020).

Minimizing Energy and Wine Loss

Geveke and Runnebaum (2020) discuss the inefficiency of batch cold stabilization, a common method for stabilizing this compound in wines. They propose fluidized bed crystallizers (FBCs) as an innovative solution to reduce energy consumption, wine loss, and treatment time. This research highlights the potential of new technologies in improving wine processing efficiency (Geveke & Runnebaum, 2020).

Solubility in Various Solutions

Marzzacco (1998) conducted an experiment to understand how different solutes affect the solubility of this compound. The study revealed that solubility varies with different concentrations of KCl, NaCl, MgSO4, and glucose, offering insights into the chemical behavior of this compound in diverse solutions (Marzzacco, 1998).

Crystallization Kinetics in Wines

Dunsford and Boulton (1981) investigated the kinetics of this compound crystallization in table wines, considering factors like particle size, surface area, and agitation. Their research is crucial for understanding how different variables affect the crystallization process, which is vital for wine production and stabilization (Dunsford & Boulton, 1981a), (Dunsford & Boulton, 1981b).

Thermodynamic Parameters in Wine Stabilization

Covaci's (2015) study focuses on the thermodynamic parameters of this compound in young wines during cold stabilization. The research established the exothermal nature of this compound precipitation and its spontaneous process at lower temperatures, providing valuable data for wine processing and stabilization strategies (Covaci, 2015).

Tartrate Stabilization and Conductivity Measurement

Rhein and Neradt (1979) explored the tartrate stabilization process, emphasizing the importance of this compound concentration and precipitation rates. Their research proposed novel methodologies for monitoring and accelerating this compound precipitation, contributing significantly to practical winemaking techniques (Rhein & Neradt, 1979).

Rapid Conductimetric Test for Wine Stability

Bosso et al. (2016) developed a rapid and reproducible conductimetric test to evaluate wine tartaric stability. This test, which involves measuring conductivity changes in wines after adding this compound, is crucial for preventing undesirable tartaric precipitations during bottle aging, thereby ensuring wine quality (Bosso et al., 2016).

Mechanism of Action

Target of Action

Potassium hydrogen tartrate primarily targets the intestinal wall in its role as a laxative . It also acts as a pH control agent in various food products, playing a crucial role in maintaining the desired acidity or alkalinity .

Mode of Action

As a laxative, potassium hydrogen tartrate works by forming carbon dioxide gas , which creates a mechanical distension against the intestinal wall and induces bowel contractions . This action facilitates bowel movements and aids in the treatment of constipation .

Biochemical Pathways

The biochemical pathways affected by potassium hydrogen tartrate are primarily related to its role as a laxative and a pH control agent. The formation of carbon dioxide gas in the intestines stimulates bowel movements . As a pH control agent, it helps maintain the acidity or alkalinity of food products, contributing to their taste and stability .

Pharmacokinetics

It is known that the compound is soluble in water, with its solubility increasing with temperature . This property may influence its bioavailability and efficacy as a laxative.

Result of Action

The primary molecular and cellular effect of potassium hydrogen tartrate’s action is the induction of bowel contractions, which can alleviate constipation . In food products, it helps control pH, contributing to the taste and stability of the product .

Action Environment

Environmental factors can influence the action of potassium hydrogen tartrate. For instance, its solubility in water increases with temperature, which could potentially affect its efficacy as a laxative . Additionally, its effectiveness as a pH control agent in food products may be influenced by other ingredients in the food matrix .

Future Directions

The future of potassium bitartrate stabilization involves minimizing energy, wine loss, and treatment time . The possibility of using fluidized bed crystallizers (FBCs) to perform cold stabilization in a continuous process is being discussed . This could reduce time, energy, and wine loss, while minimizing additions to wine .

properties

IUPAC Name

potassium;2,3,4-trihydroxy-4-oxobutanoate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKNRZGSIGMXFH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5KO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or white solid; [Merck Index] White powder; [MSDSonline]
Record name Potassium bitartrate
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Solubility

1 G DISSOLVES IN 162 ML WATER, IN 16 ML BOILING WATER, IN 8820 ML ALCOHOL; READILY SOL IN DILUTED MINERAL ACIDS; SOL IN SOLN OF ALKALIES OR BORAX; IN WATER APPROX 0.4% @ 10 °C TO 6% @ 100 °C
Record name POTASSIUM ACID TARTRATE
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Density

1.984 @ 18 °C
Record name POTASSIUM ACID TARTRATE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1264
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Color/Form

COLORLESS CRYSTALS OR WHITE, CRYSTALLINE POWDER, SLIGHTLY OPAQUE CRYSTALS

CAS RN

868-14-4
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium salt (1:1)
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Record name Potassium hydrogen tartrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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